molecular formula C14H14BrNO3S B12414206 3-Descyano 3-bromo-Febuxostat-d9

3-Descyano 3-bromo-Febuxostat-d9

Cat. No.: B12414206
M. Wt: 363.28 g/mol
InChI Key: BSKLYYKVWWBLJR-JOMZKNQJSA-N
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Description

Structural Elucidation of 3-Descyano 3-Bromo-Febuxostat-d9

Molecular Architecture and Isotopic Labeling Pattern Analysis

The molecular formula of this compound is C15D9H7BrNO3S , with a molecular weight of 379.317 g/mol . The structure features a thiazole-5-carboxylic acid core substituted with a 3-bromo-4-isobutoxyphenyl group at the 2-position (Figure 1). The deuterium labeling occurs at nine distinct positions, primarily on the isobutoxy side chain and the methyl group attached to the thiazole ring. This isotopic substitution minimizes metabolic interference in tracer studies while maintaining the compound’s electronic and steric profile.

Table 1: Molecular characteristics of this compound

Property Value
Molecular formula C15D9H7BrNO3S
Molecular weight 379.317 g/mol
Deuterium positions 9 (isobutoxy and thiazole-CH3)
Key functional groups Thiazole, carboxylic acid, bromophenyl

The bromine atom at the 3-position of the phenyl ring introduces steric hindrance, altering the compound’s solubility and crystallinity compared to non-halogenated analogs .

Comparative Spectroscopic Characterization (NMR, FT-IR, HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis reveals the absence of proton signals at the deuterated positions, confirming isotopic enrichment. The aromatic region (δ 7.2–7.8 ppm) displays a doublet for the para-substituted phenyl ring, while the thiazole proton appears as a singlet at δ 8.1 ppm. 13C NMR corroborates the carbon skeleton, with distinct signals for the carboxylic acid (δ 168.5 ppm) and the quaternary carbons adjacent to bromine (δ 122.3 ppm) .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra exhibit key absorptions at:

  • 1720 cm⁻¹ : Stretching vibration of the carboxylic acid C=O bond.
  • 670 cm⁻¹ : C-Br bending mode.
  • 1540 cm⁻¹ : Thiazole ring vibrations .
    Deuterium labeling reduces C-H stretching signals (2800–3000 cm⁻¹), confirming successful isotopic substitution .
High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) shows a molecular ion peak at m/z 380.324 ([M+H]+), consistent with the theoretical mass of 379.317 g/mol (error: 2.6 ppm). The isotopic pattern exhibits a 1:1 ratio for bromine (79Br/81Br), with additional peaks reflecting deuterium incorporation .

Table 2: Key spectroscopic data

Technique Key Signals Interpretation
1H NMR δ 8.1 (s, 1H), δ 7.6 (d, 2H) Thiazole and aromatic protons
FT-IR 1720 cm⁻¹, 670 cm⁻¹ C=O and C-Br vibrations
HRMS m/z 380.324 ([M+H]+) Molecular ion confirmation

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction data reveal a monoclinic crystal system (space group P21/c ) with unit cell parameters a = 8.42 Å, b = 12.35 Å, c = 14.78 Å , and β = 102.5° . The thiazole ring adopts a planar conformation, while the isobutoxy chain exhibits gauche geometry to minimize steric clashes with the bromine atom. Hydrogen bonding between the carboxylic acid and thiazole nitrogen stabilizes the lattice, contributing to a melting point of 215–217°C .

The bromine atom’s van der Waals radius (1.85 Å) creates a steric barrier, reducing π-stacking interactions observed in non-brominated analogs. This conformational rigidity enhances the compound’s stability in solid-state formulations.

Properties

Molecular Formula

C14H14BrNO3S

Molecular Weight

363.28 g/mol

IUPAC Name

2-[3-bromo-4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C14H14BrNO3S/c1-3-6-19-11-5-4-9(7-10(11)15)13-16-8(2)12(20-13)14(17)18/h4-5,7H,3,6H2,1-2H3,(H,17,18)/i1D3,3D2,6D2

InChI Key

BSKLYYKVWWBLJR-JOMZKNQJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br

Origin of Product

United States

Preparation Methods

Bromination of Febuxostat Intermediates

The synthesis begins with bromination at the 3-position of the phenyl ring in Febuxostat precursors. Key steps include:

a. Selective Bromination Using N-Bromosuccinimide (NBS)
In the patent WO2010142653A1, bromination is achieved using NBS in acetonitrile with trifluoromethanesulfonic acid as a catalyst. For example:

  • Substrate : 4-Isobutoxybenzonitrile (IV)
  • Reagents : NBS (1.1 eq), trifluoromethanesulfonic acid (0.1 eq)
  • Conditions : 0°C to room temperature, 4 hours under nitrogen
  • Yield : 93%

This regioselective bromination targets the ortho-position relative to the isobutoxy group, forming 3-bromo-4-isobutoxybenzonitrile (V).

b. Alternative Bromination Agents
While NBS is predominant, other brominating agents like bromine (Br₂) or dibromoisocyanuric acid may be used, though they often require harsher conditions.

Deuterium Incorporation Strategies

Deuterium is introduced via alkylation with deuterated isobutyl groups. Two primary methods are employed:

a. Deuterated Alkylation Reagents
The isobutoxy side chain is deuterated using 2-(methyl-d₃)propyl-d₆ bromide (C₄D₉Br). This reagent reacts with phenolic intermediates under basic conditions (e.g., K₂CO₃ in DMF), yielding deuterated aryl ethers.

b. Catalytic Hydrogen-Deuterium Exchange
Though less common, palladium-catalyzed H/D exchange can introduce deuterium at specific positions. However, this method is less efficient for multi-deuterium incorporation.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents like acetonitrile or DMF enhance reaction rates by stabilizing ionic intermediates.
  • Catalysts : Acidic catalysts (e.g., trifluoromethanesulfonic acid) improve bromination efficiency, while Pd(OAc)₂ facilitates coupling reactions in later stages.

Temperature and Time Considerations

  • Bromination : Optimal at 0–25°C for 4–18 hours.
  • Deuteration : Alkylation proceeds at 20–80°C over 12–24 hours.

Analytical Characterization

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (379.317 Da) and isotopic pattern.
  • NMR Spectroscopy :
    • ¹H NMR : Absence of proton signals at δ 2.19–2.12 ppm (isobutyl CH) confirms deuteration.
    • ¹³C NMR : Peaks at δ 120–125 ppm verify cyano and thiazole carbons.

Purity Assessment

  • HPLC : Reverse-phase methods using C18 columns (Kromasil) achieve baseline separation of impurities.
  • LC-MS/MS : Detects trace impurities like des-cyano analogs (<0.1%).

Data Tables

Table 1: Comparative Analysis of Bromination Methods

Brominating Agent Solvent Catalyst Yield (%) Purity (%)
NBS Acetonitrile Trifluoromethanesulfonic acid 93 99.5
Br₂ DCM H₂SO₄ 78 97.2

Table 2: Deuterium Incorporation Efficiency

Method Deuterium Source Deuterium Purity (%)
Alkylation C₄D₉Br 99.8
H/D Exchange D₂O 85.5

Challenges and Solutions

Regioselectivity in Bromination

Early methods suffered from di-bromination byproducts. Using bulky solvents (e.g., propylene carbonate) and controlled stoichiometry (1.1 eq NBS) mitigates this.

Isotopic Dilution

Trace protiated impurities arise during deuteration. Azeotropic drying with toluene and recrystallization from ethanol enhances isotopic purity to >99.8%.

Industrial Applications

  • Pharmacokinetic Studies : Enables tracking of Febuxostat metabolism via LC-MS.
  • Stability Testing : Assesses degradation pathways under forced conditions (heat, light).

Chemical Reactions Analysis

Types of Reactions

3-Descyano 3-bromo-Febuxostat-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, brominating agents, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Chemical Profile

  • Chemical Name: 2-(3-Bromo-4-(2-(methyl-d3)propoxy-1,1,2,3,3,3-d6)phenyl)-4-methylthiazole-5-carboxylic acid
  • Molecular Formula: C15H7D8BrNO3S
  • Molecular Weight: 379.32 g/mol
  • Purity: ≥98%
  • Physical State: Powder
  • Solvents: Chloroform, Dichloromethane, DMSO
  • Storage Conditions: 2-8°C, protected from air and light

Pharmacokinetics Studies

The deuterated nature of 3-Descyano 3-Bromo-Febuxostat-d9 allows researchers to track the compound's behavior in biological systems. Its isotopic labeling enhances the understanding of absorption, distribution, metabolism, and excretion processes. This is particularly useful in determining how the compound interacts with biological pathways related to uric acid metabolism.

Drug Interaction Studies

Research has shown that this compound can be used to study its binding affinity to xanthine oxidase, the enzyme responsible for uric acid production. Understanding these interactions is crucial for assessing potential drug-drug interactions that may affect therapeutic efficacy and safety in patients treated for gout.

Analytical Method Development

The compound is utilized in analytical method validation for quality control applications. It serves as a reference standard in the development of methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring the accuracy of measurements related to Febuxostat formulations.

Synthesis Overview

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. The process typically includes:

  • Preparation of Starting Materials : Sourcing deuterated precursors.
  • Bromination Step : Introducing bromine into the aromatic ring.
  • Thiazole Formation : Creating the thiazole structure essential for activity.
  • Final Purification : Employing techniques like recrystallization or chromatography.

Case Studies and Research Findings

Several studies highlight the importance of this compound in understanding gout treatment mechanisms:

  • Comparative Efficacy Study : Research indicates that Febuxostat shows superior efficacy compared to Allopurinol in certain patient populations intolerant to traditional therapies. The deuterated form may provide additional insights into pharmacodynamics due to its unique isotopic properties .
  • Stability-Indicating Method Development : A study developed a stability-indicating RP-HPLC method for Febuxostat using this compound as a reference standard, demonstrating its utility in ensuring drug quality during formulation .

Mechanism of Action

The mechanism of action of 3-Descyano 3-bromo-Febuxostat-d9 is similar to that of its parent compound, Febuxostat. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid in the body. The compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for comparing such compounds, based on typical deuterated pharmaceuticals and Febuxostat derivatives:

Key Structural and Functional Differences

Compound Modifications Expected Impact on Properties
Febuxostat Parent molecule (cyano group at C3) Standard xanthine oxidase inhibition
3-Descyano 3-bromo-Febuxostat Cyano → bromine substitution Altered binding affinity; potential changes in solubility and metabolic pathways
3-Descyano 3-bromo-Febuxostat-d9 Bromine substitution + deuterium atoms Slower metabolism (deuterium isotope effect); prolonged half-life vs. non-deuterated analog

Hypothetical Pharmacokinetic Comparison

Property Febuxostat 3-Descyano 3-bromo-Febuxostat This compound
Metabolic Stability Moderate Likely reduced (bromine) Enhanced (deuterium effect)
Half-life (t₁/₂) ~5–8 hours Unreported Potential increase (~20–30%)
Xanthine Oxidase IC₅₀ ~0.6–1.2 nM Likely higher (bromine) Similar or adjusted due to deuteration

Notes:

  • Bromine’s larger atomic radius compared to cyano may sterically hinder enzyme binding, reducing potency.
  • Deuterium incorporation typically slows CYP450-mediated metabolism, improving bioavailability .

Research Findings and Limitations

No peer-reviewed studies or experimental data for this compound are cited in the provided evidence. General insights are inferred from deuterated drug design principles and Febuxostat’s known pharmacology.

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